3-Tert-butyl-5-fluorophenol
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Overview
Description
3-Tert-butyl-5-fluorophenol is an organic compound that belongs to the class of phenols It features a tert-butyl group and a fluorine atom attached to a benzene ring, making it a substituted phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-fluorophenol can be achieved through several methods. One common approach involves the use of a copper catalyst in the presence of an alkali to facilitate the reaction between bromofluorobenzene and tert-butylphenol . The reaction conditions typically include elevated temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom and tert-butyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Tert-butyl-5-fluorophenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-fluorophenol involves its interaction with various molecular targets and pathways. The phenolic group can form hydrogen bonds and participate in electron transfer reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect biological processes and chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butylphenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluorophenol: Lacks the tert-butyl group, leading to variations in steric effects and reactivity.
4-Tert-butyl-2-fluorophenol: Similar structure but with different substitution patterns, affecting its chemical behavior.
Uniqueness
3-Tert-butyl-5-fluorophenol is unique due to the combined presence of the tert-butyl group and the fluorine atom, which impart distinct steric and electronic effects. These features make it a valuable compound for research and industrial applications, offering unique reactivity and potential for the development of new materials and drugs.
Properties
Molecular Formula |
C10H13FO |
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Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-tert-butyl-5-fluorophenol |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,12H,1-3H3 |
InChI Key |
DEELGUXNPLNDAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)F)O |
Origin of Product |
United States |
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